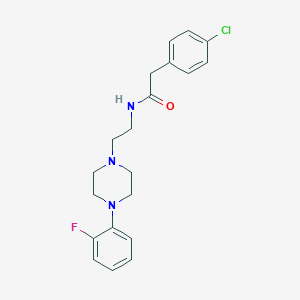

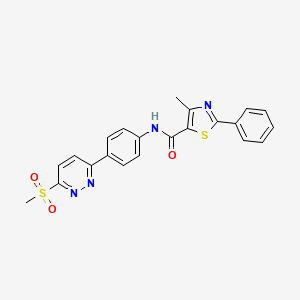

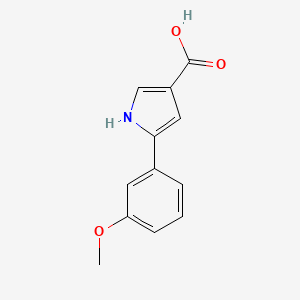

1-(4-Isopropoxybenzyl)indoline-2,3-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Indoline-2,3-dione, also known as isatin, is a heterocyclic compound . This compound is an important scaffold in medicinal chemistry and has been found in a wide array of bioactive molecules .

Synthesis Analysis

The synthesis of indoline compounds has been achieved through various methods, including palladium-catalyzed intramolecular amination of ortho-C (sp2)-H bonds . Another method involves the reduction of N-(tert-butoxycarbonyl)indoles in the presence of polymethylhydrosiloxane (PMHS) as a reducing agent .

Molecular Structure Analysis

The molecular structure of indoline-2,3-dione consists of a fused six-membered benzene ring and a five-membered ring containing two carbonyl groups at the 2nd and 3rd positions .

Chemical Reactions Analysis

Indoline-2,3-dione and its derivatives can undergo various chemical reactions. For instance, they can participate in palladium-catalyzed intramolecular amination reactions .

Physical And Chemical Properties Analysis

The physical and chemical properties of indoline-2,3-dione can vary depending on its specific derivatives .

Aplicaciones Científicas De Investigación

Pharmaceutical Synthesis

The isoindoline-1,3-dione scaffold serves as a valuable building block for designing novel therapeutic agents. Researchers have explored diverse synthetic strategies to access derivatives of N-isoindoline-1,3-diones. These compounds exhibit promising biological properties, making them attractive candidates for drug development .

Photochromic Materials

Isoindoline-1,3-dione derivatives exhibit photochromic behavior, meaning they can change color upon exposure to light. These materials find applications in optical devices, sensors, and responsive coatings.

In addition to these six applications, it’s essential to understand the structure–activity relationships and biological properties of N-isoindoline-1,3-dione derivatives. Unlocking their full potential as therapeutic agents requires further exploration and sustainable synthetic approaches . If you’d like more detailed information on any specific application, feel free to ask! 😊

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

1-[(4-propan-2-yloxyphenyl)methyl]indole-2,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO3/c1-12(2)22-14-9-7-13(8-10-14)11-19-16-6-4-3-5-15(16)17(20)18(19)21/h3-10,12H,11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYPAZUUXCFEZHZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)CN2C3=CC=CC=C3C(=O)C2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-{[4-(propan-2-yloxy)phenyl]methyl}-2,3-dihydro-1H-indole-2,3-dione | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N,N-dimethyl-4-[2-[(2-methylphenyl)methylsulfanyl]-4,5-dihydroimidazole-1-carbonyl]benzenesulfonamide](/img/structure/B2674369.png)

![3-(4-methoxyphenyl)-8-methyl-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2674371.png)

ammoniumolate](/img/structure/B2674375.png)

![2-[4-(Chlorosulfonyl)-3-nitrophenyl]acetic acid](/img/structure/B2674377.png)

![6-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-3-(pyridin-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2674381.png)